molecular formula C9H11N3O B2722850 5-ethoxy-1H-1,3-benzodiazol-2-amine CAS No. 885371-64-2

5-ethoxy-1H-1,3-benzodiazol-2-amine

Cat. No.: B2722850
CAS No.: 885371-64-2
M. Wt: 177.207
InChI Key: NZUORMKRSZZVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 177.21 . More specific physical and chemical properties such as melting point, boiling point, and density might be found in specialized chemical literature or databases.

Scientific Research Applications

Antineoplastic and Antifilarial Agents

5-ethoxy-1H-1,3-benzodiazol-2-amine derivatives have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. A study highlighted the synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, showing significant growth inhibition in L1210 cells, an indication of their antineoplastic potential. Additionally, these compounds demonstrated substantial in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae, suggesting their use in treating filarial infections (Ram et al., 1992).

Antimicrobial Activities

The antimicrobial properties of this compound derivatives have been explored, with some new 1,2,4-triazole derivatives showing good or moderate activities against tested microorganisms (Bektaş et al., 2007). This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuropharmacological Applications

Research into the neuropharmacological applications of this compound derivatives includes the study of selective inhibitors of glial GABA uptake. These compounds have shown to be more potent as inhibitors of glial rather than neuronal GABA uptake, with potential implications for the development of new treatments for neurological disorders (Falch et al., 1999).

Antiproliferative and Antimicrobial Properties

The structural analysis and synthesis of Schiff bases derived from some 1,3,4-thiadiazole compounds revealed significant DNA protective ability and antimicrobial activity against S. epidermidis. These findings suggest the potential of these derivatives in developing new therapeutic strategies for treating cancer and bacterial infections (Gür et al., 2020).

Synthesis of Quinazolinone Derivatives

This compound has been utilized in the synthesis of quinazolinone derivatives with antimicrobial activity. This demonstrates the compound's utility in organic synthesis and its contribution to the development of new antimicrobial agents (El-Hashash et al., 2011).

Properties

IUPAC Name

6-ethoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUORMKRSZZVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.